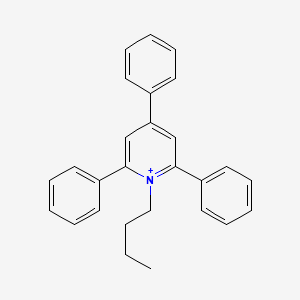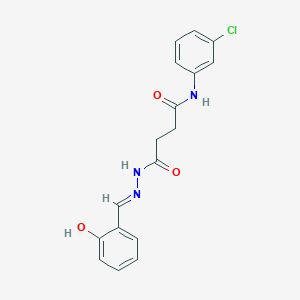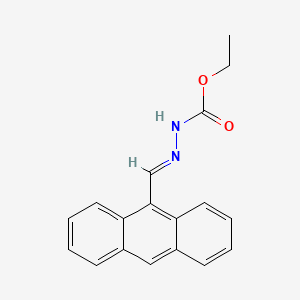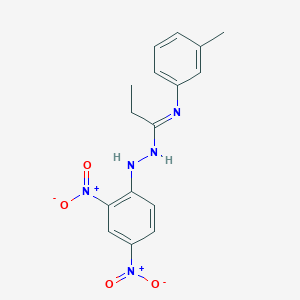![molecular formula C14H10BrN3O4 B15013997 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE is an organic compound characterized by the presence of bromine and nitro groups on a phenyl ring, along with a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Reduction: The nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and bromine groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
- (E)-1-(4-FLUORO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE
Comparison:
- Bromine vs. Chlorine/Fluorine: The presence of bromine in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE can lead to different reactivity and physical properties compared to chlorine or fluorine analogs. Bromine is larger and more polarizable, which can affect the compound’s interactions and stability.
- Nitro Groups: The nitro groups in these compounds contribute to their electron-withdrawing properties, influencing their reactivity and potential applications.
- Unique Properties: The specific combination of bromine and nitro groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYL-4-NITROPHENYL)METHANIMINE may impart unique properties, such as enhanced reactivity or specific binding affinities, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C14H10BrN3O4 |
|---|---|
Poids moléculaire |
364.15 g/mol |
Nom IUPAC |
1-(4-bromo-3-nitrophenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3O4/c1-9-6-11(17(19)20)3-5-13(9)16-8-10-2-4-12(15)14(7-10)18(21)22/h2-8H,1H3 |
Clé InChI |
IDBABXOEYRFVAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)


![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
